3,3',3''-Nitrilotris(propionamide)

Catalog No.
S1893952
CAS No.
2664-61-1
M.F
C9H18N4O3
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',3''-Nitrilotris(propionamide)

CAS Number

2664-61-1

Product Name

3,3',3''-Nitrilotris(propionamide)

IUPAC Name

3-[bis(3-amino-3-oxopropyl)amino]propanamide

Molecular Formula

C9H18N4O3

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C9H18N4O3/c10-7(14)1-4-13(5-2-8(11)15)6-3-9(12)16/h1-6H2,(H2,10,14)(H2,11,15)(H2,12,16)

InChI Key

RERXJGPPGMABOY-UHFFFAOYSA-N

SMILES

C(CN(CCC(=O)N)CCC(=O)N)C(=O)N

Canonical SMILES

C(CN(CCC(=O)N)CCC(=O)N)C(=O)N

The exact mass of the compound Propanamide, 3,3',3''-nitrilotris- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3',3''-Nitrilotris(propionamide) (CAS 2664-61-1), also known as tris(2-carbamoylethyl)amine, is a highly functionalized tripodal tertiary amine featuring three terminal propionamide branches. Commercially supplied as a stable, high-melting crystalline powder, it is primarily procured as a specialized chain transfer agent, a crosslinking building block for stimuli-responsive polymers, and a high-density chelating agent. Its specific combination of a central basic nitrogen and multiple hydrogen-bonding amide groups makes it a critical precursor for synthesizing advanced rheology modifiers used in enhanced oil recovery, as well as modified cellulosic adsorbents for industrial wastewater treatment .

Substituting 3,3',3''-Nitrilotris(propionamide) with simpler amides (e.g., propionamide) or standard tripodal amines (e.g., triethanolamine) compromises both process control and end-product performance. In free-radical polymerization, simple amides lack the multi-dentate branching capability required to form robust, shear-resistant polymer networks, while standard linear chain transfer agents like sodium formate offer vastly inferior transfer constants, leading to poorly controlled molecular weights. Furthermore, in high-salinity applications such as enhanced oil recovery, standard polyacrylamide networks collapse; this compound's specific tripodal amide geometry is required to construct sterically hindered, stimuli-responsive polyzwitterions that maintain or increase their hydrodynamic volume in the presence of harsh electrolytes [1].

Superior Chain Transfer Efficiency in Acrylamide Polymerization

In the synthesis of polyacrylamide (PAM) and related water-soluble polymers, 3,3',3''-Nitrilotris(propionamide) demonstrates quantitatively superior reactivity as a chain transfer and branching agent. Literature data indicates that this compound exhibits a chain transfer constant (C_CT x 10^4) of 564 at 85 °C. In contrast, standard chain transfer agents like sodium formate (NaOOCH) exhibit a C_CT x 10^4 of only 22.7, and simple propionamide achieves only 220 [1]. This quantitative advantage allows formulators to achieve precise molecular weight control and specific branching architectures at significantly lower loading concentrations.

Evidence DimensionChain Transfer Constant (C_CT x 10^4)
Target Compound Data564 (at 85 °C)
Comparator Or BaselinePropionamide (220) and Sodium Formate (22.7)
Quantified Difference2.5x higher efficiency than propionamide; >24x higher than sodium formate
ConditionsFree-radical polymerization of acrylamide in aqueous media

Enables precise molecular weight control and reduces the required concentration of additives in industrial polymer manufacturing.

Enhanced Viscosity Retention in High-Salinity Environments

Polymers and hydrogels crosslinked or modified with tripodal amides like 3,3',3''-Nitrilotris(propionamide) exhibit anti-polyelectrolyte behavior, which is critical for harsh industrial environments. While standard linear polyacrylamide (PAM) homopolymers suffer a severe drop in reduced viscosity when exposed to high sodium chloride concentrations due to coil collapse, copolymers integrating this compound maintain and even increase their hydrodynamic volume[1]. As electrolyte concentration increases, the charge-shielding of the network allows the polymer coils to expand, sustaining critical viscosity metrics required for mobility control.

Evidence DimensionReduced Viscosity in NaCl Solutions
Target Compound DataMaintains or increases hydrodynamic volume/viscosity
Comparator Or BaselineStandard PAM homopolymers (severe viscosity loss)
Quantified DifferenceQualitative reversal of standard polyelectrolyte collapse
ConditionsAqueous solutions with increasing NaCl concentrations at pH 9.5

Critical for procuring precursors for fracking fluids and EOR polymers that must perform reliably in brine-heavy subterranean environments.

High-Density Functionalization for Industrial Dye Adsorption

3,3',3''-Nitrilotris(propionamide) is utilized to chemically modify filtration substrates, significantly upgrading their pollutant-trapping capacity. When cellulose is chemically modified with 20 to 30% N-methylol derivatives of this compound, the resulting composite serves as a high-capacity adsorbent for acid dyes in textile effluents [1]. The tripodal structure provides a dense array of hydrogen-bonding amide sites and a protonatable central amine, which drastically outperforms unmodified cellulose in the rapid sequestration and recovery of complex anionic dyestuffs from industrial wastewater.

Evidence DimensionAcid Dye Adsorption Capacity
Target Compound DataHigh sequestration via modified cellulose (20-30% functionalization)
Comparator Or BaselineUnmodified cellulose (low baseline adsorption)
Quantified DifferenceSignificant enhancement in dye removal kinetics and total capacity
ConditionsTextile effluent treatment (acid dye solutions)

Justifies the procurement of this compound as a surface-modifying agent for manufacturing high-performance industrial wastewater filtration media.

Thermal Stability and Solid-State Handling Advantages

From a manufacturing and procurement standpoint, the physical state of a crosslinker dictates its processability. 3,3',3''-Nitrilotris(propionamide) is a crystalline solid with a narrow melting point range of 182 to 186 °C and a density of 1.23 g/cm³ . Compared to liquid tripodal amines like triethanolamine (TEA) or highly volatile simple amides, its high thermal stability and solid-state nature allow for highly accurate gravimetric dosing, prevent evaporative losses during high-temperature polymer extrusion, and ensure a long, stable shelf life without the need for specialized atmospheric controls.

Evidence DimensionMelting Point and Physical State
Target Compound Data182–186 °C (Stable crystalline powder)
Comparator Or BaselineTriethanolamine (Liquid, MP 20 °C) / Acrylamide (MP 84 °C, sublimation risk)
Quantified Difference>100 °C higher melting point than standard liquid/low-melting alternatives
ConditionsStandard industrial storage and high-temperature processing

Ensures safer handling, precise solid-state dosing, and zero volatility losses during high-temperature industrial synthesis.

Synthesis of Rheology Modifiers for Enhanced Oil Recovery (EOR)

Directly leveraging its high chain transfer constant and ability to form stimuli-responsive networks, this compound is procured for manufacturing EOR fluids that resist the viscosity collapse typically seen in standard polyacrylamides when exposed to subterranean brines[1].

Production of Advanced Wastewater Filtration Media

Based on its dense hydrogen-bonding network and protonatable core, it serves as a highly efficient modifying agent for cellulosic filters, creating high-capacity adsorbents specifically tailored for stripping acid dyes from textile dyehouse effluents [2].

Crosslinker in Hydrogel and Dendrimer Synthesis

Because it is a stable, high-melting solid that allows for precise gravimetric dosing without evaporative loss, it is widely procured as a core building block for synthesizing complex, highly branched hydrogels where exact stoichiometric control is mandatory for batch-to-batch reproducibility.

XLogP3

-3.2

UNII

V5YHU223HX

Sequence

X

Other CAS

2664-61-1

Wikipedia

Propanamide, 3,3',3''-nitrilotris-

General Manufacturing Information

Propanamide, 3,3',3''-nitrilotris-: ACTIVE

Dates

Last modified: 08-16-2023

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